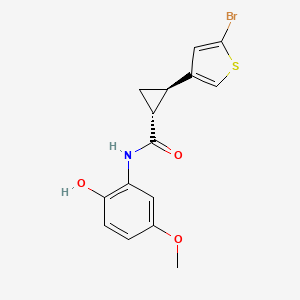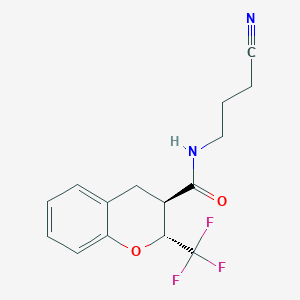![molecular formula C18H18N4O2S B7342407 1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea](/img/structure/B7342407.png)
1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MBTU is a synthetic compound that belongs to the class of benzothiazole derivatives. It was first synthesized by researchers at the University of Illinois in 2008. Since then, it has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
作用机制
The mechanism of action of MBTU involves its ability to inhibit the activity of CDK9. CDK9 is a kinase enzyme that is involved in the regulation of gene expression and cell growth. By inhibiting CDK9, MBTU can prevent the growth and proliferation of cancer cells. It can also protect neurons from damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBTU are largely related to its ability to inhibit CDK9. By doing so, it can prevent the growth and proliferation of cancer cells and protect neurons from damage. In addition, MBTU has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of MBTU for lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for research purposes. In addition, MBTU has been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from damage, making it a promising therapeutic agent.
However, there are also some limitations to using MBTU in lab experiments. One of the main limitations is its specificity for CDK9. While this makes it a promising therapeutic agent for cancer and neurodegenerative diseases, it also means that it may not be effective against other types of diseases or conditions.
未来方向
There are several potential future directions for research on MBTU. One area of interest is in the development of more specific and potent CDK9 inhibitors. This could lead to the development of more effective cancer treatments and neuroprotective agents.
Another potential direction for research is in the development of MBTU-based drug delivery systems. This could improve the bioavailability and efficacy of the compound in vivo, making it a more effective therapeutic agent.
Finally, further research is needed to fully understand the biochemical and physiological effects of MBTU. This could lead to the development of new treatments for a variety of diseases and conditions.
Conclusion:
In conclusion, 1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea (MBTU) is a promising therapeutic agent that has been studied extensively for its potential in the treatment of cancer and neurodegenerative diseases. Its ability to inhibit CDK9 and protect neurons from damage make it a promising candidate for future research and development. While there are some limitations to using MBTU in lab experiments, its relatively simple synthesis method and potential for drug delivery systems make it a promising compound for further study.
合成方法
The synthesis of MBTU involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzothiazole. This intermediate is then reacted with 2-pyridinecarboxaldehyde to form the final product, MBTU. The synthesis of MBTU is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
MBTU has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that MBTU can inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. It does this by targeting a specific enzyme, called CDK9, which is involved in cell division and growth.
In addition to its potential as a cancer treatment, MBTU has also been studied for its neuroprotective properties. Studies have shown that MBTU can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-20-15-10-13(2-3-16(15)25-11)21-18(23)22-14-6-9-24-17(14)12-4-7-19-8-5-12/h2-5,7-8,10,14,17H,6,9H2,1H3,(H2,21,22,23)/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKPRWGZQGPKT-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NC3CCOC3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)N[C@@H]3CCO[C@H]3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-[2-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B7342345.png)


![1-[4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-3-(3-methoxycyclobutyl)urea](/img/structure/B7342364.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-[4-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7342370.png)
![(1R,2R)-N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342376.png)
![[3-(difluoromethoxy)piperidin-1-yl]-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342379.png)
![1-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-3-(2-methyl-1,3-benzothiazol-5-yl)urea](/img/structure/B7342390.png)
![[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342399.png)
![ethyl 2-hydroxy-2-methyl-3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]amino]propanoate](/img/structure/B7342402.png)
![3-[(4-Bromo-2-methylnaphthalen-1-yl)carbamoyl-methylamino]cyclobutane-1-carboxamide](/img/structure/B7342404.png)
![1-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-3-[2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-yl]urea](/img/structure/B7342413.png)
![1-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-3-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]urea](/img/structure/B7342419.png)